N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide
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Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, a methoxy group, a morpholine ring, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide typically involves multiple steps, including the introduction of trifluoromethyl groups, methoxy group, and the formation of the sulfonamide linkage. Common synthetic routes may include:
Introduction of Trifluoromethyl Groups: This can be achieved through electrophilic or nucleophilic trifluoromethylation reactions.
Formation of Methoxy Group: This step often involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Morpholine Ring Formation: The morpholine ring can be introduced through nucleophilic substitution reactions.
Sulfonamide Formation: This involves the reaction of sulfonyl chlorides with amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing the expression of specific genes involved in disease processes.
Properties
Molecular Formula |
C20H18F6N2O5S |
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Molecular Weight |
512.4 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C20H18F6N2O5S/c1-32-17-3-2-15(11-16(17)18(29)28-4-6-33-7-5-28)34(30,31)27-14-9-12(19(21,22)23)8-13(10-14)20(24,25)26/h2-3,8-11,27H,4-7H2,1H3 |
InChI Key |
JCKXPPYGKROTLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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